molecular formula C12H17FN2 B6152367 N-(4-fluorophenyl)-1-methylpiperidin-4-amine CAS No. 36796-54-0

N-(4-fluorophenyl)-1-methylpiperidin-4-amine

Cat. No.: B6152367
CAS No.: 36796-54-0
M. Wt: 208.3
InChI Key:
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Description

N-(4-fluorophenyl)-1-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a piperidine ring substituted with a methyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of N-(4-fluorophenyl)-1-methylpiperidin-4-amine is the Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that are used for plant protection. They play a crucial role in the inhibition of phytopathogenic fungi .

Mode of Action

This compound interacts with its targets by binding with the ubiquinone-binding region of SDH . This interaction is facilitated by various bonds such as hydrogen bond, carbon hydrogen bond, π-alkyl, amide-π stacking, F–N and F–H interactions . This strong inhibition activity results in significant changes in the structure of mycelia and cell membrane .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of reactive oxygen species and mitochondrial membrane potential . The compound increases both the intracellular reactive oxygen species level and mitochondrial membrane potential .

Pharmacokinetics

Based on the general metabolic pathways of similar compounds, it can be anticipated to involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation and o-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Result of Action

The result of the compound’s action is the inhibition of the growth of phytopathogenic fungi. It has been found to have high activity and broad-spectrum property . Especially, N′-(4-fluorophenyl)picolinohydrazide showed superior inhibition activity on SDH in Alternaria brassicae .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-methylpiperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 1-methylpiperidine.

    Formation of Intermediate: 4-fluoroaniline is reacted with a suitable reagent to form an intermediate compound, such as 4-fluorophenyl isocyanate.

    Coupling Reaction: The intermediate is then coupled with 1-methylpiperidine under controlled conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance the reaction rate and yield.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

    Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-1-methylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Biology: The compound is used in biological assays to study its effects on cellular processes.

    Industry: It serves as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide: A related compound with similar structural features but different pharmacological properties.

    N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide: Another analog with variations in the substituents on the piperidine ring.

Uniqueness

N-(4-fluorophenyl)-1-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRHBQHLQUOKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256279
Record name N-(4-Fluorophenyl)-1-methyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36796-54-0
Record name N-(4-Fluorophenyl)-1-methyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36796-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)-1-methyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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